Iodosylbenzene--trifluoroborane (1/1)
Description
Iodosylbenzene--trifluoroborane (1/1) is a 1:1 adduct formed between iodosylbenzene (C₆H₅IO) and trifluoroborane (BF₃). This compound combines the oxidizing properties of iodosylbenzene with the Lewis acidity of BF₃, making it a versatile reagent in organic synthesis. Such adducts are typically used to enhance electrophilicity in catalytic reactions or stabilize reactive intermediates .
The synthesis of similar boron-containing compounds often involves reactions in tetrahydrofuran (THF) with bases like triethylamine to remove byproducts, as seen in phosphazene syntheses . Applications of this compound may overlap with triarylborane dyes (e.g., fluorophores in DNA/RNA binding studies) and ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) but with distinct reactivity due to the iodosyl moiety .
Properties
CAS No. |
108208-48-6 |
|---|---|
Molecular Formula |
C6H5BF3IO |
Molecular Weight |
287.82 g/mol |
IUPAC Name |
iodosylbenzene;trifluoroborane |
InChI |
InChI=1S/C6H5IO.BF3/c8-7-6-4-2-1-3-5-6;2-1(3)4/h1-5H; |
InChI Key |
SWJQMRRXMMDNSU-UHFFFAOYSA-N |
Canonical SMILES |
B(F)(F)F.C1=CC=C(C=C1)I=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodosylbenzene is typically prepared by oxidizing iodobenzene using peracetic acid, followed by hydrolysis of the resulting diacetate . The reaction can be summarized as follows: [ \text{C}_6\text{H}_5\text{I} + \text{CH}_3\text{CO}_3\text{H} + \text{CH}_3\text{CO}_2\text{H} \rightarrow \text{C}_6\text{H}_5\text{I(O}_2\text{CCH}_3\text{)}_2 + \text{H}_2\text{O} ] [ \text{C}_6\text{H}_5\text{I(O}_2\text{CCH}_3\text{)}_2 + \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{IO} + 2 \text{CH}_3\text{CO}_2\text{H} ]
Trifluoroborane can be synthesized by reacting boron trifluoride with various Lewis bases .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Iodosylbenzene–trifluoroborane (1/1) undergoes various types of reactions, including:
Common Reagents and Conditions:
Oxidation Reactions: Iodosylbenzene typically reacts with alkenes, aromatic amines, and metal complexes under mild conditions to form epoxides, azo compounds, and oxo derivatives, respectively.
Substitution Reactions: Trifluoroborane reacts with other boron halides to form mixed halides.
Major Products:
Oxidation Products: Epoxides, azo compounds, and oxo derivatives.
Substitution Products: Mixed halides.
Scientific Research Applications
Iodosylbenzene–trifluoroborane (1/1) has several applications in scientific research:
Mechanism of Action
The mechanism of action of iodosylbenzene–trifluoroborane (1/1) involves the transfer of oxygen atoms from iodosylbenzene to other molecules, facilitating oxidation reactions . Trifluoroborane acts as a Lewis acid, activating substrates and promoting various chemical transformations . The combination of these two mechanisms results in a versatile reagent with unique reactivity.
Comparison with Similar Compounds
Table 1: Key Properties of Iodosylbenzene--Trifluoroborane (1/1) and Analogous Compounds
Reactivity and Functional Differences
- Oxidative vs. Non-Oxidative Roles: Unlike acetonitrile--BF₃ (1:1), which solely acts as a Lewis acid, the iodosylbenzene--BF₃ adduct likely mediates oxidation reactions (e.g., epoxidation or C–H activation) due to the hypervalent iodine center .
- Boron Coordination : The 3-boric acid thiophene (C₆H₄(BF₃)₂S) contains two BF₃ units, enhancing its Lewis acidity compared to the 1:1 adduct .
- Thermal Stability : Thermogravimetric analysis (TGA) data from similar compounds (e.g., phosphazenes) suggests that iodosylbenzene--BF₃ may exhibit stability up to 150–200°C, comparable to ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate .
Research Findings and Challenges
- Synthetic Challenges : Isolation of pure iodosylbenzene--BF₃ may require column chromatography, akin to dispirophosphazene purification .
- Kinetic Behavior : Kinetic studies on triarylborane dyes (e.g., fluorescence quantum yields) highlight the need for similar analyses to quantify the adduct’s catalytic efficiency .
- Safety Considerations : BF₃ adducts often require handling under inert conditions due to moisture sensitivity, as seen in acetonitrile--BF₃ protocols .
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